5-chloro-1H-indole-7-carboxylic acid 5-chloro-1H-indole-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 875305-81-0
VCID: VC2856884
InChI: InChI=1S/C9H6ClNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13)
SMILES: C1=CNC2=C(C=C(C=C21)Cl)C(=O)O
Molecular Formula: C9H6ClNO2
Molecular Weight: 195.6 g/mol

5-chloro-1H-indole-7-carboxylic acid

CAS No.: 875305-81-0

Cat. No.: VC2856884

Molecular Formula: C9H6ClNO2

Molecular Weight: 195.6 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-1H-indole-7-carboxylic acid - 875305-81-0

Specification

CAS No. 875305-81-0
Molecular Formula C9H6ClNO2
Molecular Weight 195.6 g/mol
IUPAC Name 5-chloro-1H-indole-7-carboxylic acid
Standard InChI InChI=1S/C9H6ClNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13)
Standard InChI Key NQDMTJYCOYPTOZ-UHFFFAOYSA-N
SMILES C1=CNC2=C(C=C(C=C21)Cl)C(=O)O
Canonical SMILES C1=CNC2=C(C=C(C=C21)Cl)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Structure

The compound consists of an indole core (a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring). The chlorine atom is positioned at the 5th carbon of the indole ring, while the carboxylic acid group (-COOH) is attached to the 7th carbon. This arrangement confers distinct reactivity and biological interactions .

PropertyValueSource
Molecular FormulaC₉H₆ClNO₂
Molecular Weight195.6 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point440.6 ± 25.0 °C (760 mmHg)
Flash Point220.2 ± 23.2 °C
LogP (Partition Coefficient)3.02

Key Functional Groups

  • Indole Core: Enables π-π stacking and hydrogen bonding with biological targets.

  • Chlorine Atom: Enhances electrophilicity and modifies electronic properties for receptor binding.

  • Carboxylic Acid Group: Facilitates solubility, ionization, and interactions with enzymes or proteins .

Synthesis and Preparation

Synthetic Routes

The synthesis of 5-chloro-1H-indole-7-carboxylic acid typically involves two steps: chlorination and carboxylation.

Leimgruber–Batcho Indole Synthesis

  • Formation of the Indole Ring: Condensation of a ketone with a 2-aminonitrile using a base (e.g., sodium hydride) generates the indole core.

  • Selective Chlorination: Electrophilic substitution at the 5-position using chlorinating agents (e.g., Cl₂ or N-chlorosuccinimide).

  • Carboxylation: Introduction of the carboxylic acid group via oxidation or coupling reactions .

Alternative Methods

  • Patent US9006454B2: Describes the use of triphenylphosphine and ethanol to activate the carboxylic acid group for further functionalization .

  • Patent EP2565191A1: Involves coupling reactions to form amide derivatives for EP4 receptor antagonists .

Biological Activities and Mechanisms

Antimicrobial Properties

5-Chloro-1H-indole-7-carboxylic acid exhibits broad-spectrum antimicrobial activity, targeting bacterial and fungal pathogens. The chlorine substituent enhances membrane disruption, while the carboxylic acid group facilitates protonation-dependent uptake into microbial cells .

Antiproliferative Effects

Derivatives of this compound have shown potent antiproliferative activity against cancer cell lines, with GI₅₀ values as low as 29 nM. These effects are attributed to:

  • Receptor Binding: Interactions with kinases, G-protein coupled receptors (GPCRs), and enzymes (e.g., dihydroorotate dehydrogenase) .

  • Apoptosis Induction: Activation of pro-apoptotic pathways via mitochondrial membrane potential disruption .

Lipid Modulation

As noted in patent EP2565191A1, this compound serves as a scaffold for developing EP4 receptor antagonists, which are used to treat chronic renal failure and diabetic nephropathy. EP4 receptor antagonism reduces inflammation and fibrosis in renal tissues .

Applications in Drug Development

Dihydroorotate Dehydrogenase Inhibitors

In US9006454B2, 5-chloro-1H-indole-7-carboxylic acid is a key intermediate in synthesizing inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis. These inhibitors are investigated for immunosuppressive and antiviral therapies .

EP4 Receptor Antagonists

The compound is central to developing EP4 antagonists, which block prostaglandin E2 (PGE2) signaling. This class of drugs is critical for managing:

  • Chronic Kidney Disease: Reduces proteinuria and glomerular damage.

  • Diabetic Nephropathy: Inhibits fibrotic pathways in renal tissues .

Derivatives in Medicinal Chemistry

DerivativeCAS NumberApplication
Methyl Ester1238214-63-5Intermediate in antiviral drug synthesis
1-(2-Benzofuranylmethyl) Derivative1196051-56-5EP4 receptor antagonist
2-Biphenyl-4-yl DerivativeN/ADHODH inhibitor (US9006454B2)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator